Vildagliptin impurity F

Solution stability Impurity profiling HPLC reference standard

Vildagliptin Impurity F (CAS 1789703-36-1; molecular formula C₁₇H₂₄N₂O₃; MW 304.4 g/mol) is a pharmacopoeially recognised process-related and degradation impurity of the oral antidiabetic drug vildagliptin. Its structure was established by FT-IR, 1D/2D NMR (¹H, ¹³C, DEPT, HSQC, HMBC, COSY) and mass spectrometry as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione.

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
Cat. No. B14077478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin impurity F
Molecular FormulaC17H24N2O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
InChIInChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17?
InChIKeyXPKCFFJRILBMTQ-VHDAAVTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin Impurity F (CAS 1789703-36-1): Chemical Identity and Pharmaceutical Relevance for Procurement


Vildagliptin Impurity F (CAS 1789703-36-1; molecular formula C₁₇H₂₄N₂O₃; MW 304.4 g/mol) is a pharmacopoeially recognised process-related and degradation impurity of the oral antidiabetic drug vildagliptin. Its structure was established by FT-IR, 1D/2D NMR (¹H, ¹³C, DEPT, HSQC, HMBC, COSY) and mass spectrometry as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione [1]. Also referred to as vildagliptin diketopiperazine, vildagliptin diketo impurity and vildagliptin lactam, this impurity possesses a fused pyrrolo-piperazine dione core with a 3-hydroxyadamantan-1-yl substituent [2]. It is classified among the three principal specified impurities of vildagliptin API—alongside the cyclic amidine and amide derivatives—and is routinely monitored in both drug substance and finished product release testing [3].

Why Vildagliptin Impurity F Cannot Be Substituted by Other In-Class Impurities in Analytical Development


Impurity F is not analytically interchangeable with any other vildagliptin impurity because it possesses a unique origin pathway, solution stability profile, and chromatographic identity. Unlike Impurity E—its direct chemical precursor that contains a reactive imine bond and degrades rapidly in alkaline solution—Impurity F is the terminal, fully cyclised diketopiperazine that remains stable across all pH conditions [1]. Moreover, although it shares the diketopiperazine class with other impurities, Impurity F bears a distinct adamantyl substitution and a specific stereochemical configuration (8aS) that generate a mass spectrum (m/z ≈ 304) and relative retention time (RRT ≈ 1.3 under acidic forced degradation) not replicated by the parent drug or other specified impurities [2]. Substituting Impurity F with another diketopiperazine standard would therefore compromise method specificity, system suitability verification, and accurate quantification in release or stability testing.

Quantitative Differentiation Evidence for Vildagliptin Impurity F Relative to Its Closest Analogs


Evidence 1 — 24-Hour Solution Stability: Impurity F vs. Impurity E Across Three pH Conditions

In a direct head-to-head stability study, Vildagliptin Impurity F (RM-V163206) and Impurity E (RM-V163205) were stored in acidic, neutral, and alkaline solutions at room temperature and analysed by HPLC at 0, 3, 6, 9, 12, and 24 hours. Impurity F exhibited minimal variation in main peak area across all three pH conditions, with relative standard deviation (RSD) values consistently below 2.0%, confirming robust 24-hour stability. By contrast, Impurity E showed acceptable stability only in acidic and neutral media (RSD <2.0%), while exposure to alkaline solution caused significant and continuous degradation over 24 hours, yielding an RSD of 16.32%, far exceeding the 2.0% acceptance criterion [1]. This represents an approximately 8-fold higher variability for Impurity E compared to Impurity F under alkaline conditions.

Solution stability Impurity profiling HPLC reference standard

Evidence 2 — Formation Pathway: Impurity E Degrades Exclusively to Impurity F in Aqueous Acetonitrile

Kumar et al. (2016) demonstrated that a previously unknown impurity—designated Impurity E—was detected by HPLC in vildagliptin laboratory batches at levels of 0.01–0.06% and identified via LC/ESI-MSⁿ as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. Critically, Impurity E was found to be unstable in the standard diluent (H₂O:CH₃CN) and underwent spontaneous intra-molecular cyclisation to yield a single stable degradation product, which was isolated by semi-preparative HPLC and unequivocally characterised as Impurity F [1]. No other degradation products from Impurity E were observed under these conditions. This establishes Impurity F as the sole terminal degradation product of Impurity E in aqueous acetonitrile diluent.

Degradation pathway Impurity fate LC-MS Structural elucidation

Evidence 3 — Genotoxicity Classification: Negative Ames and Micronucleus Results for Impurity F and Class Comparators

In a comprehensive in silico and in vitro genotoxicity evaluation (Hamitoğlu et al., 2025), vildagliptin diketopiperazine (Impurity F), vildagliptin cyclic amidine, and vildagliptin amide were each tested in the Ames assay (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA, with and without S9 metabolic activation) at five concentrations up to 5000 µg/plate, and in the CHO cell micronucleus test. All three impurities met the criteria for a negative mutagenic response: no concentration-dependent or ≥2-fold increase in revertant colonies was observed in any strain, and no statistically significant increase in micronucleated cells was seen in the CHO assay across all tested concentrations [1]. An initial inconclusive result for vildagliptin amide in strain TA97a with S9 at 1 and 10 µg/plate was resolved by follow-up testing that confirmed the negative classification. These findings are consistent with negative in silico predictions for both mutagenicity and clastogenicity/aneugenicity across all three impurities, establishing a non-genotoxic classification [1].

Genotoxicity ICH M7 Ames test

Evidence 4 — Detection Incidence in API Batches Relative to Pharmacopoeial Specification Limits

Across multiple laboratory batches of vildagliptin API analysed by HPLC, Impurity F (originally reported as the stable degradation product of an unknown impurity) was consistently detected at levels ranging from 0.01% to 0.06% [1]. The European Pharmacopoeia and USP monographs for vildagliptin specify a maximum limit of 0.1% for the diketopiperazine impurity (listed as Impurity C in some compendia but chemically equivalent to Impurity F [2]), with total impurities not exceeding 0.5% [3]. The upper bound of the observed batch range (0.06%) falls below—but within 60% of—the individual impurity specification limit of 0.1%, placing Impurity F in the category of a routinely controlled, specification-relevant impurity that requires accurate quantification in every release and stability batch.

Batch analysis Pharmacopoeial specification Impurity control strategy

Evidence 5 — Forced Degradation Chromatographic Signature: Impurity F Identity and Relative Retention Time

In a forced degradation study using a validated RP-HPLC-UV method with an Athena C18-WP column (ammonium acetate buffer pH = 7.5/methanol), Arar et al. (2020) identified six degradation products of vildagliptin by LC-MS. One specific degradant, formed exclusively under acidic stress conditions, was assigned a relative retention time (RRT) of 1.3 relative to the vildagliptin parent peak and was identified by mass spectrometry (m/z = 304) and NMR as 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione—the chemical entity corresponding to Impurity F [1]. Three additional basic-hydrolysis degradants exhibited distinct RRTs of 0.4, 0.6, and 1.2, with m/z values of 337.2, 322.2, and 322.2, respectively, demonstrating that Impurity F is chromatographically resolved from all other major forced-degradation products under these conditions.

Forced degradation Relative retention time LC-MS identification

Procurement-Driven Application Scenarios for Vildagliptin Impurity F Reference Standard


Scenario 1 — ANDA/NDA Impurity Method Validation and System Suitability Testing

Regulatory submissions for vildagliptin generic products require a fully validated HPLC or UPLC method capable of resolving and quantifying all specified impurities including Impurity F at the 0.1% specification limit. The demonstrated 24-hour solution stability of Impurity F (RSD <2.0% across acidic, neutral, and alkaline conditions) [1] makes it a reliable system suitability standard that will not degrade during extended analytical sequences, unlike Impurity E which degrades rapidly in alkaline media (RSD 16.32%). Furthermore, its known relative retention time (RRT ≈1.3 under acidic forced degradation) [2] and unique mass spectral signature (m/z ≈304) provide two orthogonal identification points for peak assignment in specificity and forced degradation studies. Procuring Impurity F as a certified reference standard with supporting HPLC, NMR, and MS certificates of analysis is essential for meeting ICH Q2(R1) validation requirements and ANDA filing expectations.

Scenario 2 — Stability-Indicating Method Development and Forced Degradation Profiling

When developing a stability-indicating method for vildagliptin tablets or API, laboratories must demonstrate that all degradation products are resolved from the active peak and from each other. Impurity F is formed specifically under acidic stress conditions (RRT 1.3) and constitutes the sole degradation product arising from Impurity E in aqueous acetonitrile diluents [2]. Knowledge that Impurity E quantitatively converts to Impurity F in standard diluents [3] is critical for designing sample preparation protocols: laboratories that use Impurity E as a marker must also procure Impurity F to track this in situ conversion and avoid reporting a false unknown impurity. The baseline resolution of Impurity F from other basic degradants (RRTs 0.4, 0.6, 1.2) confirms its utility as a selectivity marker in method robustness evaluation [2].

Scenario 3 — Genotoxic Impurity Risk Assessment and ICH M7 Qualification

Under ICH M7 guidelines, any impurity present above the qualification threshold must be assessed for genotoxic potential. The definitive Ames and micronucleus data for Impurity F (diketopiperazine) showing negative results up to 5000 µg/plate in five bacterial strains ±S9 and no clastogenic/aneugenic activity in CHO cells [4] provide a literature-based safety qualification that can be cited in the impurity justification section of regulatory dossiers. This eliminates the need for costly de novo GLP-compliant genotoxicity studies specifically for Impurity F, which is a tangible procurement and development cost advantage when selecting among multiple impurity reference standards for a vildagliptin programme.

Scenario 4 — Batch Release and Quality Control Testing Against Pharmacopoeial Specifications

Routine QC testing of vildagliptin API and finished product against EP/USP monographs requires quantification of the diketopiperazine impurity at a specification limit of ≤0.1% [5]. Given that Impurity F has been detected in manufacturing batches at 0.01–0.06%—within 60% of the specification boundary [3]—accurate quantification demands a high-purity reference standard (typically ≥95% by HPLC) with traceable assignment of purity. The known cross-referencing of Impurity F as Impurity C in certain pharmacopoeial nomenclatures [5] means that procurement officers must verify the CAS number (1789703-36-1) and molecular identity (C₁₇H₂₄N₂O₃) to ensure the correct compound is sourced, avoiding the risk of purchasing a structurally different diketopiperazine impurity.

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